molecular formula C11H12N2O4 B8420900 2,2,4-trimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 105807-77-0

2,2,4-trimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B8420900
CAS No.: 105807-77-0
M. Wt: 236.22 g/mol
InChI Key: BMGOKIZWAFFTCQ-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

105807-77-0

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2,2,4-trimethyl-6-nitro-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H12N2O4/c1-11(2)10(14)12(3)8-6-7(13(15)16)4-5-9(8)17-11/h4-6H,1-3H3

InChI Key

BMGOKIZWAFFTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-6-nitro-4H-benzo[1,4]oxazin-3-one (1.1 g) was mixed with MeI (850 mg, Aldrich), K2CO3 (1.38 g, Aldrich) and DMF (30 ml, Aldrich) at 40° C. for 48 h. The DMF was removed in vacuo and the residue was diluted with EtOAc (80 ml). The organic phase was washed with H2O (50 ml), aqueous Na2SO3 (50 ml) and brine (50 ml). The resulting solution was dried (MgSO4) and concentrated to provide the compound which was used as is.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (300 mg, 1.35 mmol, 1 equiv) in 5 mL of THF was added dropwise to mixture of NaH (81 mg, 2.03 mmol, 1.5 equiv., 60%) in 3 mL of THF at 0° C. The mixture was stirred at this temperature for 10 min. Then MeI (0.25 mL, 4.05 mmol, 3 equiv.) was added and the reaction was left at room temperature overnight. The reaction mixture was partitioned between EtOAc and water. The organic layer was separated and concentrated. The residue was purified by column chromatography using a mixture of EtOAC/hexane (1:4) as eluent to give 290 mg (Yield=91%) of product as a pale yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
81 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Yield
91%

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